S-(Triphenylsilyl) benzenecarbothioate
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Overview
Description
S-(TRIPHENYLSILYL)THIOBENZOATE: is an organosilicon compound with the molecular formula C25H20OSSi It is a thiobenzoate ester where the sulfur atom is bonded to a triphenylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of S-(TRIPHENYLSILYL)THIOBENZOATE typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
PhC(O)Cl+PhSiH3→PhC(O)S-SiPh3+HCl
Industrial Production Methods: While specific industrial production methods for S-(TRIPHENYLSILYL)THIOBENZOATE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: S-(TRIPHENYLSILYL)THIOBENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triphenylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halides or organometallic compounds can be used under appropriate conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiobenzoates.
Scientific Research Applications
S-(TRIPHENYLSILYL)THIOBENZOATE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of S-(TRIPHENYLSILYL)THIOBENZOATE involves its ability to participate in nucleophilic substitution reactions. The triphenylsilyl group stabilizes the thiobenzoate moiety, allowing it to act as a nucleophile in various chemical reactions. This stabilization is crucial for its effectiveness in forming carbon-sulfur bonds and other related transformations.
Comparison with Similar Compounds
- Triphenylmethyl thiobenzoate
- Triphenylsilyl thiophenol
- Triphenylsilyl thioacetate
Comparison: S-(TRIPHENYLSILYL)THIOBENZOATE is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical properties compared to other similar compounds. For instance, triphenylmethyl thiobenzoate has a triphenylmethyl group instead of a triphenylsilyl group, leading to differences in reactivity and stability. The triphenylsilyl group provides enhanced stability and reactivity in nucleophilic substitution reactions, making S-(TRIPHENYLSILYL)THIOBENZOATE a valuable compound in synthetic chemistry .
Properties
CAS No. |
18832-18-3 |
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Molecular Formula |
C25H20OSSi |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
S-triphenylsilyl benzenecarbothioate |
InChI |
InChI=1S/C25H20OSSi/c26-25(21-13-5-1-6-14-21)27-28(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
IDRSZHXYGGLFPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)S[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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